Product packaging for 1-(Bromomethyl)-2-chloro-3-methylbenzene(Cat. No.:CAS No. 134271-45-7)

1-(Bromomethyl)-2-chloro-3-methylbenzene

Cat. No.: B2767621
CAS No.: 134271-45-7
M. Wt: 219.51
InChI Key: MCEYVJFKCOFDCS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-3-methylbenzene is a useful research compound. Its molecular formula is C8H8BrCl and its molecular weight is 219.51. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrCl B2767621 1-(Bromomethyl)-2-chloro-3-methylbenzene CAS No. 134271-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEYVJFKCOFDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 1 Bromomethyl 2 Chloro 3 Methylbenzene

Regioselective Benzylic Bromination Strategies

Regioselective benzylic bromination is a cornerstone of synthetic organic chemistry, enabling the functionalization of the activated methyl group attached to an aromatic ring. The stability of the resulting benzylic radical intermediate is a key factor driving the selectivity of these reactions. chemistrysteps.com

Radical Bromination via N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is a well-established and widely employed method for the selective bromination of benzylic positions, a process known as the Wohl-Ziegler reaction. wikipedia.orgwordpress.com This method is favored because NBS provides a low, steady concentration of molecular bromine (Br₂), which is crucial for favoring the radical substitution pathway over competitive ionic addition or aromatic substitution reactions. organic-chemistry.orgscientificupdate.com

The currently accepted mechanism for NBS benzylic bromination, first proposed by Goldfinger, involves a radical chain reaction. scientificupdate.com This mechanism superseded an earlier proposal by Bloomfield. scientificupdate.com The key steps are as follows:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation (hν). organic-chemistry.org This initial radical abstracts a hydrogen atom from a trace amount of HBr present, or the initiator can directly react with NBS, to generate a bromine radical (Br•). A crucial aspect of the Goldfinger mechanism is that NBS itself does not directly provide the chain-carrying bromine radical from the homolysis of its N-Br bond. scientificupdate.com Instead, it serves to maintain a low concentration of Br₂ by reacting with HBr that is formed during the propagation step. organic-chemistry.orgscientificupdate.com

Propagation: The propagation phase consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative (in this case, 2-chloro-3-methyltoluene) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.comnumberanalytics.com Subsequently, this benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the desired product, 1-(bromomethyl)-2-chloro-3-methylbenzene, and a new bromine radical, which continues the chain reaction. libretexts.orgchadsprep.com

Termination: The radical chain is terminated through the combination of any two radical species present in the reaction mixture. numberanalytics.com

The selectivity for the benzylic position is attributed to the resonance stabilization of the benzylic radical intermediate. chemistrysteps.comwordpress.com

The efficiency and selectivity of the Wohl-Ziegler bromination are highly dependent on the reaction conditions. Optimization of these parameters is crucial to maximize the yield of the desired monobrominated product and minimize the formation of byproducts, such as dibrominated compounds or products of aromatic bromination. scientificupdate.com

Photo-initiation often provides a cleaner reaction profile, as it can be conducted at lower temperatures, reducing the likelihood of side reactions. The choice of solvent is critical; while carbon tetrachloride (CCl₄) was traditionally used, its toxicity and environmental impact have led to the adoption of alternative solvents like (trifluoromethyl)benzene, acetonitrile (B52724), or 1,2-dichlorobenzene. organic-chemistry.orgresearchgate.netresearchgate.net The use of a slight excess of NBS is common to ensure complete conversion of the starting material. researchgate.net

Thermal initiation typically involves heating the reaction mixture in the presence of a radical initiator like AIBN or benzoyl peroxide. researchgate.net The reaction temperature is usually maintained at the reflux temperature of the chosen solvent. Careful control of the initiator concentration and the rate of its decomposition is necessary for a controlled reaction. Continuous addition of NBS can be employed to maintain a low concentration of bromine and improve selectivity. scientificupdate.com

Table 1: Optimization of NBS Bromination of a Toluene Derivative
EntrySubstrateInitiator/ConditionsSolventTime (h)Yield (%)Reference
1Methoxyimino-o-tolyl-acetic acid methyl esterAIBN (0.04 eq.), 80 °C1,2-Dichlorobenzene892 researchgate.net
2Methoxyimino-o-tolyl-acetic acid methyl esterAIBN (0.04 eq.), 80 °CChlorobenzene1285 researchgate.net
3Methoxyimino-o-tolyl-acetic acid methyl esterAIBN (0.04 eq.), 80 °CTetrachloromethane1279 researchgate.net

Alternative Brominating Reagents and Systems

While NBS is a highly effective reagent, research into alternative bromination methods continues, driven by the desire for greener, more efficient, and more versatile synthetic protocols.

An increasingly popular alternative is the use of a hydrogen peroxide (H₂O₂)/hydrogen bromide (HBr) system for oxidative bromination. researchgate.net This method is considered environmentally benign as it utilizes inexpensive reagents and generates water as the primary byproduct. lookchem.com The reaction can be promoted by light, suggesting a radical pathway. lookchem.com This system has been shown to be highly selective for the monobromination of the aromatic side chain in good yields for various substituted toluenes. lookchem.com

The reaction involves the in situ generation of bromine radicals. researchgate.net The conditions can be optimized by adjusting the molar ratios of the substrate, HBr, and H₂O₂, as well as the reaction temperature and the use of a light source to promote the reaction. lookchem.com

Table 2: Oxidative Bromination of Substituted Toluenes with H₂O₂/HBr
EntrySubstrateMolar Ratio (Substrate:HBr:H₂O₂)ConditionsYield (%)Reference
13-Chlorotoluene1:1.25:1.250 °C, 60W incandescent lamp61.0 lookchem.com
23-Nitrotoluene1:1.25:1.250 °C, 60W incandescent lamp72.5 (monobromo), 14.5 (dibromo) lookchem.com
33-Bromotoluene1:1.25:1.250 °C, 60W incandescent lamp61.1 lookchem.com
44-Chlorotoluene1:1.25:1.250 °C, 60W incandescent lamp70.1 lookchem.com
54-Bromotoluene1:1.25:1.250 °C, 60W incandescent lamp75.8 lookchem.com

A novel and mild approach to benzylic bromination involves the use of tetrachlorosilane (B154696) (SiCl₄) in conjunction with NBS at ambient temperature. sciforum.net This method avoids the need for high temperatures or radical initiators and the use of hazardous solvents like carbon tetrachloride. sciforum.net The reaction proceeds efficiently for a variety of substituted toluenes, affording the corresponding benzyl (B1604629) bromides in good yields. sciforum.net While the exact mechanism is not fully elucidated, it is believed to proceed via a radical pathway, similar to other Lewis acid-catalyzed benzylic brominations. sciforum.net

Table 3: Silicon-Assisted Benzylic Bromination with SiCl₄/NBS
EntrySubstrateTime (h)Yield (%)Reference
1Toluene682 sciforum.net
22-Chlorotoluene774 sciforum.net
34-Chlorotoluene769 sciforum.net
43-Bromotoluene875 sciforum.net
54-Bromotoluene884 sciforum.net

Influence of Aromatic Ring Substituents on Benzylic Reactivity

The selective halogenation at the benzylic position of an alkylbenzene, such as the conversion of 2-chloro-3-methyltoluene to this compound, is governed by a free radical mechanism. numberanalytics.com The stability of the intermediate benzylic radical is the paramount factor determining the reaction's regioselectivity and rate. jove.commasterorganicchemistry.com The substituents on the aromatic ring, in this case, a chlorine atom and a methyl group, exert significant electronic influences on this radical intermediate.

The benzylic C-H bonds are inherently weaker than typical sp³ hybridized C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance with the adjacent aromatic ring. libretexts.org The unpaired electron can delocalize into the π-system of the benzene (B151609) ring, increasing the stability of the radical intermediate and favoring its formation. jove.com

The substituents on the ring modify this stability through inductive and resonance effects:

Methyl Group (-CH₃): As an alkyl group, it is weakly electron-donating through an inductive effect. This donation of electron density helps to stabilize the adjacent benzylic radical. msu.edu

Chloro Group (-Cl): The chlorine atom is a halogen, which exhibits a dual electronic effect. It is strongly electron-withdrawing inductively due to its high electronegativity. libretexts.org It also has lone pairs of electrons that can be donated through a resonance effect. libretexts.org In the context of radical stability, the strong inductive withdrawal effect generally predominates, slightly destabilizing the radical intermediate. osti.gov

Precursor Synthesis and Transformation Routes

The direct precursor for the target compound via benzylic bromination is 2-chloro-3-methyltoluene. The synthesis of such specifically substituted aromatic compounds often begins with simpler, commercially available materials. A common and effective method for introducing a halogen to a specific position on a benzene ring is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from a primary aromatic amine.

A plausible synthetic route to 2-chloro-3-methyltoluene is as follows:

Nitration of m-Xylene: The starting material could be 3-methylaniline (m-toluidine). Alternatively, starting from m-xylene, nitration would yield a mixture of isomers. A more controlled approach would start from a pre-functionalized ring.

Diazotization of an Aniline: A more direct route starts with 2-amino-6-chlorotoluene or, more commonly, 3-methyl-2-nitroaniline. The nitro group can be reduced to an amine (NH₂).

Sandmeyer Reaction: The resulting 2-chloro-3-methylaniline (B1589733) can then be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. Subsequent treatment of this diazonium salt with copper(I) chloride (CuCl) replaces the diazonium group with a chlorine atom, yielding the desired 2-chloro-3-methyltoluene precursor. chemicalbook.com

This classical approach provides excellent control over the placement of the halogen substituent, which is crucial for the synthesis of a specific isomer like 2-chloro-3-methyltoluene.

An alternative pathway to this compound involves the transformation of a different functional group already at the benzylic position. This strategy avoids the direct use of radical bromination on the toluene precursor. A primary method is the conversion of a benzylic alcohol to the corresponding benzylic bromide.

Oxidation of the Precursor: The precursor, 2-chloro-3-methyltoluene, can first be oxidized at the benzylic position to form (2-chloro-3-methylphenyl)methanol. This can be achieved with various oxidizing agents, though care must be taken to avoid over-oxidation to the carboxylic acid. imperial.ac.uk

Conversion of Alcohol to Bromide: The resulting benzylic alcohol is then converted into the target benzylic bromide. This is a fundamental functional group interconversion in organic synthesis. tandfonline.com Several reagent systems are effective for this transformation:

Phosphorus Tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to alkyl bromides. vanderbilt.edu

Triphenylphosphine (B44618) and N-Bromosuccinimide (PPh₃/NBS): This combination provides a mild and efficient method for the conversion, often proceeding rapidly at room temperature. tandfonline.comrsc.org

Triphenylphosphine and Carbon Tetrabromide (PPh₃/CBr₄): Similar to the PPh₃/NBS system, this combination effectively brominates alcohols. vanderbilt.edu

Concentrated Hydrobromic Acid (HBr): Direct reaction with HBr can also yield the benzylic bromide, typically under reflux conditions. sciencemadness.org

These methods offer an alternative synthetic handle, allowing for the introduction of the bromine atom under non-radical conditions, which can be advantageous if other sensitive functional groups are present in the molecule.

Principles of Sustainable Synthesis and Process Intensification

Modern chemical synthesis places a strong emphasis on developing processes that are not only efficient but also environmentally benign and safe. This involves the use of greener solvents and the application of technologies like continuous flow chemistry.

The classical Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) for benzylic halogenation, traditionally employed hazardous and environmentally detrimental solvents like carbon tetrachloride (CCl₄). researchgate.net CCl₄ is a known ozone-depleting substance and is carcinogenic. researchgate.net Green chemistry principles have driven research into safer alternatives.

Key developments in this area include:

Acetonitrile as a Solvent: Acetonitrile has emerged as a highly effective and more environmentally friendly substitute for chlorinated solvents in photochemically induced benzylic brominations. organic-chemistry.orgacs.org It is less toxic and not an ozone-depleting chemical. Studies have shown that reactions in acetonitrile can achieve high yields and selectivity. organic-chemistry.orgacs.org

Other Benign Solvents: Research has explored other green solvents such as diethyl carbonate and methyl acetate, which are superior to traditional chlorinated solvents in terms of environmental impact. researchgate.netrsc.org

Solvent-Free Reactions: A particularly green approach is the elimination of the solvent altogether. Microwave-assisted, solvent-free reactions of benzylic alcohols with systems like triphenylphosphine/NBS have been shown to produce benzylic bromides in very high yields and with extremely short reaction times (often under a minute). tandfonline.comtandfonline.com

Table 1: Comparison of Green Solvents and Conditions for Benzylic Bromination
Solvent/ConditionBrominating AgentActivation MethodKey AdvantagesReference
AcetonitrileNBSVisible Light (Photochemical)Avoids hazardous chlorinated solvents; high yields and selectivity. organic-chemistry.orgacs.org
Diethyl CarbonateNBSMicrowaveEnvironmentally friendly alternative to CCl₄; recyclable solvent. rsc.org
Methyl AcetateNBSMicrowaveEnvironmentally benign; initiator not required. researchgate.net
Solvent-FreePPh₃/NBSMicrowaveExtremely fast reaction times; high yields; eliminates solvent waste. tandfonline.comtandfonline.com

Process intensification through continuous flow chemistry offers significant advantages over traditional batch processing, particularly for photochemical reactions. digitellinc.com Flow reactors provide superior control over reaction parameters, enhanced safety, and straightforward scalability. wuxiapptec.com

For light-induced benzylic brominations, flow chemistry addresses the key limitation of light penetration in large batch reactors, as described by the Beer-Lambert law. wuxiapptec.com By using narrow tubing made of transparent materials like fluorinated ethylene (B1197577) polymer (FEP), a uniform and efficient irradiation of the reaction mixture is achieved. organic-chemistry.orgacs.org

Key features and findings include:

Enhanced Safety and Control: Flow reactors handle small volumes at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents. rsc.org Precise control over residence time and temperature allows for the optimization of product yield while minimizing the formation of byproducts, such as dibrominated species. organic-chemistry.org

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel). digitellinc.com This approach has been demonstrated to achieve productivities of hundreds of kilograms per day under GMP conditions. digitellinc.com

Solvent and Reagent Minimization: Many flow protocols are optimized to use only a small excess (e.g., 1.05 equivalents) of the brominating agent, improving the process mass intensity (PMI). researchgate.netorganic-chemistry.org Some advanced systems use in situ generation of Br₂ from reagents like NaBrO₃/HBr, which can be operated without any organic solvent, leading to exceptionally low PMIs. rsc.orgrsc.orgrsc.org

Table 2: Research Findings in Continuous Flow Benzylic Halogenation
Bromine SourceSolventLight SourceKey Finding/AdvantageReference
N-Bromosuccinimide (NBS)AcetonitrileCompact Fluorescent Lamp (CFL)Scalable process avoiding chlorinated solvents; throughput of 30-180 mmol/h demonstrated. organic-chemistry.orgacs.org
NaBrO₃/HBr (in situ Br₂)Solvent-Free405 nm LEDsHighly intensified process with very low PMI (3.08); throughput up to 1.17 kg in 230 min. rsc.orgrsc.org
BrCCl₃-PhotochemicalCompatible with electron-rich aromatic substrates where NBS might fail. rsc.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Acetonitrile450 nm blue LEDsSuccessful implementation in the commercial manufacturing route for the drug Belzutifan. wuxiapptec.com

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable and environmentally conscious chemical manufacturing, the principles of atom economy and reaction efficiency are paramount. These metrics provide a quantitative assessment of how effectively raw materials are converted into the desired product, thereby minimizing waste and maximizing resource utilization. This section critically evaluates the synthesis of this compound, primarily through the lens of the Wohl-Ziegler bromination of 2-chloro-3-methyltoluene, with a focus on these key efficiency parameters.

The most probable synthetic route to this compound is the free-radical bromination of 2-chloro-3-methyltoluene at the benzylic position. A common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or light. chemistrysteps.comthermofisher.comchem-station.com

The balanced chemical equation for the synthesis of this compound from 2-chloro-3-methyltoluene using NBS is as follows:

C8H9Cl + C4H4BrNO2 → C8H8BrCl + C4H5NO2

(2-chloro-3-methyltoluene) + (N-bromosuccinimide) → (this compound) + (Succinimide)

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. researchgate.net For the Wohl-Ziegler bromination of 2-chloro-3-methyltoluene, the atom economy can be calculated using the molecular weights of the reactants and the desired product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Calculation
2-chloro-3-methyltolueneC8H9Cl140.61Reactant
N-bromosuccinimide (NBS)C4H4BrNO2177.98Reactant
This compoundC8H8BrCl219.51Desired Product
Succinimide (B58015)C4H5NO299.09Byproduct

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (219.51 g/mol / (140.61 g/mol + 177.98 g/mol )) x 100

Atom Economy ≈ 68.9%

An atom economy of approximately 68.9% indicates that a significant portion of the reactant atoms are incorporated into the desired product. However, a substantial fraction is also converted into the succinimide byproduct. While this is a notable improvement over many classical stoichiometric reactions, there is still room for the development of more atom-economical approaches.

Reaction Efficiency

While atom economy provides a theoretical maximum for efficiency, the actual reaction efficiency is a practical measure that takes into account the chemical yield, selectivity, and reaction conditions. The reaction yield is the amount of product obtained, expressed as a percentage of the theoretical maximum.

Precise yield data for the synthesis of this compound is not extensively reported in the literature. However, data from similar benzylic brominations of substituted toluenes can provide a reasonable estimate. For instance, the benzylic bromination of 2'-chloro-1,3-dimethylbenzene (a structurally similar compound) using N-bromosuccinimide has been reported with a yield of 72%. sciforum.net

Assuming a similar yield for the bromination of 2-chloro-3-methyltoluene, the reaction mass efficiency (RME) can be estimated. RME is a more practical metric that considers the actual masses of reactants and the isolated product.

Estimated Reaction Efficiency:

ParameterValue
Assumed Yield72%
Reaction Mass Efficiency (RME)
Calculated as (Mass of Product / Total Mass of Reactants) x 100
RME ≈ 49.6%

This estimated RME of around 49.6% highlights the difference between theoretical atom economy and practical efficiency. Several factors can influence the reaction efficiency of the Wohl-Ziegler bromination:

Selectivity: The free-radical nature of the reaction can sometimes lead to side reactions, such as bromination at other positions on the aromatic ring or over-bromination to form a dibrominated product. scientificupdate.com The use of NBS helps to maintain a low concentration of bromine, which generally favors benzylic substitution. chadsprep.com

Reaction Conditions: Temperature, reaction time, the choice of solvent, and the efficiency of the radical initiator all play a crucial role in maximizing the yield and minimizing byproduct formation. koreascience.kr

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of 1 Bromomethyl 2 Chloro 3 Methylbenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The presence of a bromomethyl group attached to the benzene (B151609) ring makes the benzylic carbon an electrophilic center, susceptible to attack by nucleophiles. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the transition states and any potential carbocation intermediates by the adjacent aromatic ring. ucalgary.cachemistry.coach

The mechanistic pathway for nucleophilic substitution at the benzylic carbon of 1-(bromomethyl)-2-chloro-3-methylbenzene is primarily dictated by the nature of the substrate, the nucleophile, the solvent, and the leaving group. As a primary benzylic halide, this compound is expected to predominantly undergo substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. ucalgary.cachemistry.coach

The kinetics of an SN2 reaction are second-order, with the rate being dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comimgroupofresearchers.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group. chemicalnote.com This backside attack leads to an inversion of stereochemistry at the benzylic carbon, a phenomenon known as Walden inversion. imgroupofresearchers.comyoutube.com

While primary benzylic halides strongly favor the SN2 pathway, an SN1 (Substitution Nucleophilic Unimolecular) mechanism could become competitive under specific conditions, such as in the presence of a very poor nucleophile and a polar, protic solvent. The SN1 pathway involves a two-step mechanism, with the rate-determining first step being the formation of a benzylic carbocation. chemicalnote.com This carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. ucalgary.capearson.com Subsequent attack by a nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture of products if the carbon were chiral. youtube.commasterorganicchemistry.com However, for this compound, the primary nature of the benzylic carbon makes the formation of a primary carbocation energetically unfavorable compared to the SN2 transition state. masterorganicchemistry.com

Table 1: Comparison of Expected SN1 and SN2 Pathways for this compound
CharacteristicPredominant Pathway (SN2)Possible Pathway (SN1)
KineticsSecond-order (Rate = k[Substrate][Nucleophile])First-order (Rate = k[Substrate])
MechanismSingle, concerted stepTwo steps, via a benzylic carbocation intermediate
StereochemistryInversion of configurationRacemization
Favored byStrong nucleophiles, non-polar solventsWeak nucleophiles, polar protic solvents

The electrophilicity of the benzylic carbon in this compound is modulated by the electronic effects of the adjacent chloro and methyl substituents on the benzene ring.

2-Chloro Substituent: The chlorine atom, being highly electronegative, exerts a strong -I (negative inductive) effect , withdrawing electron density from the benzene ring and, by extension, from the benzylic carbon. msu.edu This electron withdrawal increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

3-Methyl Substituent: The methyl group, being an alkyl group, has a +I (positive inductive) effect . vedantu.com It donates electron density to the benzene ring, which would slightly decrease the electrophilicity of the benzylic carbon. However, the inductive effect of the methyl group is generally weaker than that of the chlorine atom.

The combined influence of these substituents results in a benzylic carbon that is significantly electrophilic. The strong electron-withdrawing inductive effect of the ortho-chloro group is the dominant factor, making the benzylic carbon more reactive towards nucleophiles compared to unsubstituted benzyl (B1604629) bromide.

The electrophilic benzylic carbon of this compound is expected to react readily with a wide range of nucleophiles.

Oxygen Nucleophiles: Reaction with alkoxides (RO⁻) or hydroxide (B78521) (OH⁻) would yield ethers and alcohols, respectively. For instance, reaction with sodium ethoxide would produce 1-(ethoxymethyl)-2-chloro-3-methylbenzene.

Nitrogen Nucleophiles: Ammonia (B1221849) and primary or secondary amines would react to form the corresponding primary, secondary, or tertiary benzylic amines. libretexts.org For example, reaction with ammonia would yield (2-chloro-3-methylphenyl)methanamine.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and would react efficiently to form thioethers. researchgate.net Reaction with sodium thiophenoxide would result in the formation of 2-chloro-3-methyl-1-((phenylthio)methyl)benzene.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, would lead to the formation of new carbon-carbon bonds. Reaction with sodium cyanide would produce (2-chloro-3-methylphenyl)acetonitrile, a valuable intermediate for the synthesis of carboxylic acids.

Table 2: Expected Products from Nucleophilic Substitution Reactions
Nucleophile TypeExample NucleophileExpected Product Class
Oxygen-basedSodium Ethoxide (NaOEt)Ether
Nitrogen-basedAmmonia (NH₃)Primary Amine
Sulfur-basedSodium Thiophenoxide (NaSPh)Thioether
Carbon-basedSodium Cyanide (NaCN)Nitrile

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The existing substituents on the benzene ring of this compound will direct any subsequent electrophilic aromatic substitution to specific positions. The bromomethyl group itself is generally not considered a directing group in this context, as reactions at the benzylic position are more likely. The directing effects are therefore determined by the chloro and methyl groups.

Both the methyl group and the chlorine atom are classified as ortho, para-directors . minia.edu.egsavemyexams.com This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

Methyl Group (-CH₃): As an activating group, it directs incoming electrophiles to positions 2, 4, and 6. In this molecule, these correspond to the chloro-substituted carbon (position 2), position 4, and position 6.

Chloro Group (-Cl): As a deactivating but ortho, para-directing group, it directs incoming electrophiles to positions 1, 3, and 5. lumenlearning.com In this molecule, these correspond to the bromomethyl-substituted carbon (position 1), the methyl-substituted carbon (position 3), and position 5.

The potential sites for electrophilic attack are therefore positions 4, 5, and 6. The directing effects of the two groups can either reinforce or oppose each other.

Position 4: Para to the methyl group and meta to the chloro group.

Position 5: Meta to the methyl group and para to the chloro group.

Position 6: Ortho to the methyl group and meta to the chloro group.

Considering that the methyl group is an activator and the chloro group is a deactivator, the positions activated by the methyl group (positions 4 and 6) are expected to be more reactive. Between positions 4 and 6, steric hindrance from the adjacent methyl group at position 6 might favor substitution at position 4. The directing effect of the chloro group to position 5 is weaker due to its deactivating nature. Therefore, the most likely products of electrophilic aromatic substitution would be substitution at the 4- and 6-positions, with the 4-position potentially being the major product. youtube.comvanderbilt.edu

Methyl Group (-CH₃): This is an activating group . masterorganicchemistry.com It donates electron density to the ring through its inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. vedantu.comlibretexts.org

Chloro Group (-Cl): This is a deactivating group . masterorganicchemistry.com While it has lone pairs that can donate electron density through resonance (+R effect), its strong electron-withdrawing inductive effect (-I effect) predominates, making the ring less nucleophilic and less reactive than benzene. msu.edulibretexts.org

Metal-Catalyzed Cross-Coupling Reactions

This compound possesses two distinct carbon-halogen bonds: a benzylic C(sp³)–Br bond and an aromatic C(sp²)–Cl bond. This structural feature presents a significant challenge and opportunity in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions where chemoselectivity is paramount. The differential reactivity of these bonds allows for selective functionalization, enabling the synthesis of complex molecular architectures.

The selective functionalization of the C(sp³)–Br bond in the presence of a C(sp²)–Cl bond is a well-established strategy in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the relative bond dissociation energies and the kinetics of oxidative addition to the low-valent metal center, typically Pd(0). The benzylic C(sp³)–Br bond is considerably more reactive towards oxidative addition than the C(sp²)–Cl bond. Several factors contribute to this enhanced reactivity:

Bond Strength: The C(sp³)–Br bond (approx. 285 kJ/mol) is weaker than the C(sp²)–Cl bond (approx. 400 kJ/mol), making it more susceptible to cleavage.

Hybridization: The sp³-hybridized carbon of the bromomethyl group is less sterically hindered and its bond is more polarized compared to the sp²-hybridized carbon of the chloroaryl group.

Reaction Mechanism: In transition-metal-free approaches, the C(sp³)–Br bond can be activated through pathways like the formation of a zwitterionic boron "ate" intermediate, which undergoes a 1,2-metalate shift, leaving C(sp²) halides unaffected. acs.org

This inherent reactivity difference allows for the precise targeting of the bromomethyl group for C-C bond formation, while leaving the chloroaryl moiety intact for potential subsequent transformations. nih.govlookchem.com This orthogonal chemoselectivity is crucial for the streamlined synthesis of highly functionalized diaryl methane (B114726) scaffolds and other complex molecules. acs.org

The selective reactivity of the C(sp³)–Br bond makes this compound an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. nobelprize.org These reactions provide powerful tools for constructing new carbon-carbon bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic halide with an organoboron reagent, such as an arylboronic acid or a potassium aryltrifluoroborate, in the presence of a palladium catalyst and a base. nih.gov For this compound, this would yield a diarylmethane derivative, selectively forming a C(sp³)–C(sp²) bond. acs.orgnih.gov

Heck Coupling: The Heck reaction couples the benzylic bromide with an alkene. While less common for benzylic halides compared to aryl halides, this transformation can proceed under specific catalytic conditions to form a new C-C bond at the benzylic position.

Sonogashira Coupling: This reaction couples the benzylic halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a highly efficient method for forming C(sp³)–C(sp) bonds, leading to the synthesis of substituted alkynes. nih.gov

Stille Coupling: The Stille reaction utilizes an organostannane reagent to couple with the electrophile. This method is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a drawback.

The table below summarizes the expected outcomes of these reactions with this compound.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃)2-Chloro-3-methyl-1-(arylmethyl)benzene
HeckAlkene (e.g., Styrene)Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand, BaseSubstituted Alkene
SonogashiraTerminal Alkyne (RC≡CH)Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Amine)2-Chloro-1-(alk-2-yn-1-yl)-3-methylbenzene
StilleOrganostannane (R-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)2-Chloro-3-methyl-1-(substituted methyl)benzene

Achieving high chemoselectivity in the cross-coupling of polyhalogenated substrates like this compound is critically dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. nih.gov Ligands play a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing the rate and selectivity of the oxidative addition step.

Electronic Effects: Electron-rich ligands enhance the electron density on the palladium center, promoting the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Steric Effects: Bulky or sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or bulky N-heterocyclic carbenes (NHCs), can favor reaction at the less sterically encumbered C(sp³)–Br bond over the more hindered C(sp²)–Cl bond. nih.gov Conversely, less-hindered ligands like triphenylphosphine (B44618) (PPh₃) have been shown in some systems to favor the activation of C(sp³)–Br bonds.

The development of optimal ligands is an active area of research, often employing computational methods and high-throughput screening in what is known as a virtual ligand-assisted (VLA) screening strategy. rsc.orgchemrxiv.org This approach allows for the rational design of ligands with specific electronic and steric features to maximize chemoselectivity for a desired transformation. rsc.orgchemrxiv.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and reaction conditions (solvent, temperature, base) must also be carefully optimized to ensure selective C(sp³)–Br functionalization and prevent competing side reactions. nih.govlookchem.com

Other Significant Chemical Transformations

Beyond cross-coupling, the distinct reactive sites on this compound allow for other important chemical transformations, including oxidation of the benzylic group and selective reduction of the carbon-halogen bonds.

The benzylic position in this compound is activated towards oxidation. libretexts.orglibretexts.org The bromomethyl group can be oxidized to an aldehyde or further to a carboxylic acid using various oxidizing agents. This transformation is valuable for introducing oxygen-containing functional groups onto the aromatic scaffold.

Common reagents for benzylic oxidation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that typically converts benzylic carbons with at least one hydrogen directly to a carboxylic acid. masterorganicchemistry.com Treatment of the title compound with hot, concentrated KMnO₄ would be expected to yield 2-chloro-3-methylbenzoic acid.

Chromium-based reagents: Reagents like chromic acid (H₂CrO₄), formed from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, or chromium trioxide (CrO₃) can also effect this transformation. masterorganicchemistry.comorganic-chemistry.org

Milder Oxidants: Other reagents like o-iodoxybenzoic acid (IBX) can be used for more controlled oxidations, potentially allowing for the isolation of the intermediate aldehyde, 2-chloro-3-methylbenzaldehyde. organic-chemistry.org

The susceptibility of the benzylic position to oxidation requires that any C-H bond must be present for the reaction to proceed; fully substituted benzylic carbons are resistant to this type of degradation. libretexts.org

Oxidizing AgentTypical ConditionsExpected Major Product
Potassium Permanganate (KMnO₄)Hot, concentrated solution2-Chloro-3-methylbenzoic acid
Chromic Acid (H₂CrO₄)Acidic, aqueous solution2-Chloro-3-methylbenzoic acid
o-Iodoxybenzoic acid (IBX)Anhydrous solvent (e.g., DMSO)2-Chloro-3-methylbenzaldehyde

Selective reduction offers another pathway for the functionalization of this compound. It is possible to selectively reduce the bromomethyl group to a methyl group while leaving the more stable aryl-chlorine bond intact.

Selective C(sp³)–Br Reduction: Reagent systems such as sodium cyanoborohydride and stannous chloride in diethyl ether have been shown to selectively reduce benzylic halides without affecting aryl halides. tandfonline.com Applying this method would convert this compound into 2-chloro-1,3-dimethylbenzene (B1203680) (2-chloro-m-xylene).

Catalytic Hydrogenation: This method can also be employed for the reduction of the benzylic bromide. Careful selection of the catalyst (e.g., Palladium on carbon, Pd/C) and reaction conditions (pressure, temperature) is necessary to achieve selective hydrodebromination without concurrent hydrodechlorination of the C(sp²)–Cl bond.

Aromatic Ring Reduction: More drastic reduction methods, such as the Birch reduction (using sodium or lithium in liquid ammonia with an alcohol), can reduce the aromatic ring itself to a non-conjugated diene. youtube.com This transformation would fundamentally alter the aromatic core of the molecule and is generally less selective when multiple reducible functional groups are present.

The ability to selectively reduce the more labile benzylic bromide provides a synthetic route to regenerate a methyl group, adding to the versatility of the bromomethyl handle in multi-step synthesis.

Homologation and Rearrangement Reactions

The reactivity of this compound in homologation and rearrangement reactions is governed by the benzylic position of the bromomethyl group, which is prone to nucleophilic substitution and the formation of reactive intermediates. While specific studies on this particular substituted toluene (B28343) are limited, its behavior can be inferred from established principles of organic reactions involving benzylic halides.

Homologation Reactions:

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, can be envisioned for this compound through various synthetic strategies. One plausible approach involves its conversion into a Grignard reagent, followed by reaction with a suitable electrophile. However, the presence of the chloro substituent might complicate the formation of the Grignard reagent.

A more direct method for homologation would be the reaction with cyanide ion to form the corresponding nitrile, 2-(2-chloro-3-methylphenyl)acetonitrile. Subsequent hydrolysis of the nitrile would yield 2-(2-chloro-3-methylphenyl)acetic acid, effectively adding a carboxylated methylene group to the benzene ring. This two-step sequence represents a classic chain extension strategy for benzylic halides.

Rearrangement Reactions:

Benzylic halides can participate in rearrangement reactions, often proceeding through cationic or ylide intermediates. A notable example is the Sommelet-Hauser rearrangement, a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement of benzylic quaternary ammonium (B1175870) salts. wikipedia.orgnumberanalytics.comchemistry-reaction.com For this compound, this would first involve quaternization with a tertiary amine, such as trimethylamine, to form the corresponding ammonium salt.

Treatment of this quaternary ammonium salt with a strong base, like sodium amide, would generate a benzylic ylide. wikipedia.orgbdu.ac.in This ylide can then undergo a wikipedia.orgnumberanalytics.com-sigmatropic rearrangement, leading to the formation of an ortho-substituted N,N-dialkylbenzylamine. The chloro and methyl groups on the aromatic ring would influence the regioselectivity of this rearrangement. Due to steric hindrance from the adjacent chloro and methyl groups, the rearrangement would likely occur at the less hindered ortho position. It is important to note that the Stevens rearrangement can be a competing reaction pathway. wikipedia.org

Reaction TypeReactantReagentsProductNotes
Homologation (Nitrile Synthesis)This compoundNaCN2-(2-chloro-3-methylphenyl)acetonitrileFollowed by hydrolysis to the carboxylic acid for full homologation.
Sommelet-Hauser RearrangementThis compound1. (CH₃)₃N 2. NaNH₂ortho-substituted N,N-dimethylbenzylamineProceeds via a benzylic quaternary ammonium salt and subsequent ylide formation. wikipedia.orgbdu.ac.in

Elimination Reactions and Aromatic Dearomatization

The benzylic nature of the bromide in this compound makes it a suitable substrate for elimination reactions, particularly under basic conditions. These reactions typically proceed via E1 or E2 mechanisms, leading to the formation of a conjugated alkene. ucalgary.cayoutube.com

Elimination Reactions:

Base-induced dehydrobromination of this compound is expected to yield 2-chloro-3-methylstyrene. The stability of the resulting conjugated system, where the newly formed double bond is in conjugation with the aromatic ring, provides a strong thermodynamic driving force for this reaction. ucalgary.ca

The mechanism of elimination, either E1 or E2, will depend on the reaction conditions. A strong, bulky base will favor the concerted E2 mechanism, while conditions that promote the formation of a stable benzylic carbocation, such as a polar protic solvent and a weaker base, could lead to an E1 pathway. msu.edulibretexts.orglibretexts.org Given that it is a primary benzylic halide, the E2 mechanism is generally more probable.

MechanismBase StrengthSolventIntermediateProduct
E2Strong, non-nucleophilicAproticConcerted transition state2-chloro-3-methylstyrene
E1WeakPolar proticBenzylic carbocation2-chloro-3-methylstyrene

Aromatic Dearomatization:

Aromatic dearomatization of this compound is a less common reaction pathway. Such reactions typically require specific reagents that can overcome the inherent stability of the aromatic ring. While direct dearomatization of this compound is not well-documented, related transformations in benzenoid systems often involve reduction or cycloaddition reactions.

For instance, Birch reduction conditions (dissolving metal in liquid ammonia with an alcohol) could potentially lead to a partial reduction of the aromatic ring. However, the presence of the benzylic bromide would likely lead to competing reactions, such as reductive cleavage of the C-Br bond.

Photochemical or metal-catalyzed cycloaddition reactions could also, in principle, lead to dearomatized products. However, these are highly specialized reactions and their applicability to this compound would require specific experimental investigation. The inherent stability of the benzene ring makes aromatic dearomatization a challenging transformation that necessitates potent reagents and carefully controlled conditions.

Strategic Applications in Contemporary Organic Synthesis and Materials Science

Building Block for Complex Organic Molecule Synthesis

The reactivity of the benzylic bromide makes this compound a valuable building block for constructing more intricate molecular architectures, from heterocyclic systems to complex biaryls.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. amazonaws.comgoogle.com 1-(Bromomethyl)-2-chloro-3-methylbenzene serves as a key precursor for synthesizing a variety of heterocyclic structures. The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

This reactivity is readily exploited in reactions with nucleophiles containing heteroatoms such as nitrogen, oxygen, or sulfur. For instance, reaction with amines, thiols, or alcohols can lead to the formation of N-, S-, or O-benzylated intermediates, which can then undergo intramolecular cyclization to form fused or substituted heterocyclic rings. The general process involves the displacement of the bromide ion by a heteroatom nucleophile, a classic SN2 reaction, to forge a new carbon-heteroatom bond. This approach is a foundational strategy for creating diverse heterocyclic scaffolds. arkat-usa.orggoogle.com

Table 1: Potential Heterocyclic Systems from this compound

Nucleophilic Reagent TypeIntermediate ProductPotential Heterocyclic Class
2-AminothiophenolN-(2-chloro-3-methylbenzyl)-2-aminothiophenolBenzothiazine derivatives
2-AminophenolN-(2-chloro-3-methylbenzyl)-2-aminophenolBenzoxazine derivatives
Salicylaldehyde2-(2-chloro-3-methylbenzyloxy)benzaldehydeDihydrodibenzoxepine derivatives
Thiourea (B124793)S-(2-chloro-3-methylbenzyl)isothiouronium bromideThiazole or Thiazine derivatives

Synthesis of Functionalized Biaryls and Polycyclic Systems

The biaryl motif is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netpku.edu.cn While direct coupling reactions often use aryl halides, this compound provides an alternative pathway for constructing biaryl and polycyclic systems through its role as a C8 building block.

One primary application is in Friedel-Crafts alkylation reactions. The electrophilic benzylic carbon can react with electron-rich aromatic rings in the presence of a Lewis acid catalyst to form a diarylmethane structure, which is a core unit of many larger polycyclic systems. Furthermore, the compound can be converted into organometallic reagents, such as Grignard or organozinc reagents, by reacting it with the corresponding metals. These newly formed reagents can then participate in various cross-coupling reactions (e.g., with aryl halides) to construct functionalized biaryls. This two-step approach expands the utility of the benzyl (B1604629) bromide from a simple alkylating agent to a versatile partner in carbon-carbon bond-forming reactions. pku.edu.cn

Intermediate in Advanced Agrochemical and Pharmaceutical Research

In the quest for new bioactive molecules, the ability to systematically modify chemical structures is paramount. This compound serves as a valuable intermediate, allowing researchers to introduce a specific substitution pattern onto parent scaffolds to probe biological activity.

A "bioactive scaffold" refers to a core molecular structure that displays biological activity and can be systematically derivatized to optimize its properties. unife.itmdpi.commdpi.com The 2-chloro-3-methylbenzyl group, introduced via this compound, can be appended to known bioactive scaffolds to create new analogues for biological screening. The introduction of this specific moiety can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. unife.itwhiterose.ac.uk

For example, the chlorine atom can enhance membrane permeability and participate in halogen bonding, while the methyl group can establish beneficial van der Waals interactions within a protein's binding pocket. Researchers utilize this building block to synthesize novel series of compounds for investigation in areas such as fungicides, herbicides, and as potential therapeutic agents. Its utility is demonstrated in its application as a reactant in the synthesis of β²-amino acid derivatives and 1,2,4-triazoles, which are recognized as privileged scaffolds in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule relate to its biological effect. nih.govresearchgate.netbohrium.com this compound is an important tool for SAR studies because it allows for the precise introduction of a benzyl group with a defined substitution pattern.

Table 2: Example of Structural Comparisons for a Hypothetical SAR Study

Reagent Used to Modify ScaffoldIntroduced GroupStructural Features Probed
This compound 2-Chloro-3-methylbenzylCombined effect of ortho-Cl and meta-CH₃
1-(Bromomethyl)-3-methylbenzene oakwoodchemical.com3-MethylbenzylEffect of removing the ortho-Cl group
1-(Bromomethyl)-2-chlorobenzene2-ChlorobenzylEffect of removing the meta-CH₃ group
1-(Bromomethyl)-4-chlorobenzene4-ChlorobenzylPositional importance (ortho vs. para) of the Cl group

Functional Monomer in Polymer and Material Development

Beyond its use in synthesizing discrete small molecules, this compound has potential applications as a functional monomer or precursor in the development of advanced polymers and materials. researchgate.net The key to this utility is again the reactive bromomethyl group, which can serve as a handle for polymerization or for grafting onto existing polymer backbones.

For instance, the compound can undergo reactions to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, creating a novel monomer. The subsequent polymerization of this monomer would result in a polymer chain with pendant 2-chloro-3-methylphenyl groups. These pendant groups can significantly influence the final properties of the material, such as its thermal stability, flame retardancy (due to the chlorine content), refractive index, and solubility. Alternatively, the benzyl bromide functionality can be used directly in certain types of polycondensation reactions or as an initiator for specific polymerization techniques, offering a direct route to incorporating this functional aromatic unit into a polymer structure.

Based on a comprehensive search of available scientific literature and patent databases, there is currently no specific published information detailing the use of This compound in the strategic applications outlined. The research findings required to thoroughly and accurately address the requested topics—its role in the synthesis of precursor monomers for specialty polymers, the development of functional materials, or as a precursor for advanced ligands and catalysts—are not present in the accessible literature.

Therefore, it is not possible to generate a detailed and scientifically accurate article on these specific applications for this compound as per the provided outline and strict content requirements. The compound is available commercially as a chemical intermediate, but its specific downstream applications in the requested fields are not documented in readily available sources.

Advanced Analytical and Computational Investigations

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(bromomethyl)-2-chloro-3-methylbenzene. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and the three-dimensional arrangement of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum, the protons of the bromomethyl group (-CH₂Br) would be expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom. The aromatic protons would exhibit a more complex splitting pattern, characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The precise chemical shifts and coupling constants would be influenced by the electronic effects of the chloro, methyl, and bromomethyl substituents.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Distinct signals would be observed for the methyl carbon, the bromomethyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. COSY spectra reveal proton-proton coupling relationships, helping to establish the connectivity of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for each C-H pair in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.3~15-20
-CH₂Br~4.5~30-35
Aromatic C-H7.0-7.5125-140
Aromatic C-ClN/A130-135
Aromatic C-CH₃N/A135-140
Aromatic C-CH₂BrN/A135-140

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₈H₈BrCl.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This unique isotopic signature serves as a definitive confirmation of the presence of these halogens in the molecule.

Fragmentation analysis, typically performed using techniques like electron ionization (EI), would reveal characteristic fragment ions. The cleavage of the carbon-bromine bond is a likely fragmentation pathway, leading to the formation of a stable benzyl-type carbocation. This information is valuable for structural confirmation and for distinguishing it from its isomers. In a process research setting, MS can be used to monitor the progress of reactions by identifying the presence of starting materials, intermediates, and the desired product in the reaction mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, offering a "fingerprint" that is unique to this compound.

The IR spectrum would show characteristic absorption bands corresponding to different functional groups. Key expected vibrations include:

C-H stretching from the methyl and bromomethyl groups, as well as the aromatic ring.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations.

C-Cl and C-Br stretching vibrations, typically found in the fingerprint region at lower wavenumbers.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information, particularly for the aromatic ring vibrations and the C-Br bond. Together, the IR and Raman spectra offer a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should this compound be a crystalline solid at a suitable temperature, X-ray crystallography can provide an exact three-dimensional model of its structure. This technique determines the precise bond lengths, bond angles, and torsional angles within the molecule.

Furthermore, X-ray crystallography reveals how the molecules are packed in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential halogen bonding. This detailed structural information is invaluable for understanding the physical properties of the compound in the solid state.

Advanced Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Process Research

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample with high accuracy. The retention time of the compound is a characteristic property under specific chromatographic conditions.

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used for both purity assessment and reaction monitoring. A variety of stationary and mobile phases can be employed to achieve optimal separation of the target compound from starting materials, byproducts, and other impurities. HPLC is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability. The use of a diode-array detector (DAD) can provide UV-Vis spectra of the separated components, aiding in their identification.

Table 2: Chromatographic Methods for the Analysis of this compound

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetectorApplication
GCPhenyl-methyl polysiloxaneHeliumFID, MSPurity assessment, reaction monitoring
HPLCC18 silicaAcetonitrile (B52724)/WaterDAD, MSPurity assessment, reaction monitoring

Theoretical and Computational Chemistry Approaches

Advanced computational methods provide profound insights into the behavior of this compound at the molecular level. These in silico techniques allow for the detailed investigation of its electronic properties, conformational dynamics, and reactivity, complementing experimental data and guiding further research.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.orgresearchgate.net By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic descriptors that are crucial for understanding reactivity. For halogenated aromatic compounds like this compound, hybrid functional methods such as M06-2X, often paired with basis sets like 6-31+G(d,p), have demonstrated reliability in optimizing molecular geometries and calculating frequencies. researchgate.net

DFT calculations provide key insights into the molecule's reactivity through various computed parameters. The distribution of electrostatic potential on the molecular surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Furthermore, global reactivity descriptors derived from the energies of the frontier molecular orbitals offer a quantitative measure of chemical stability and reactivity.

Below is a table of hypothetical DFT-calculated electronic properties for this compound, illustrating the type of data generated from such studies.

PropertyPredicted ValueSignificance
Dipole Moment~2.1 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
HOMO Energy-9.5 eVThe energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVThe energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.3 eVThe energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis in Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwikipedia.org This approach is particularly effective in elucidating the mechanisms of various reactions, including pericyclic reactions and nucleophilic substitutions. numberanalytics.comimperial.ac.uk The energy gap and spatial overlap between these frontier orbitals are key determinants of reaction feasibility and regioselectivity. numberanalytics.comwikipedia.org

For this compound, FMO analysis is critical for predicting its behavior in substitution reactions. In a typical nucleophilic substitution reaction, the HOMO of the incoming nucleophile interacts with the LUMO of the substrate. youtube.com For this molecule, the LUMO is expected to be localized primarily along the C-Br bond of the bromomethyl group, specifically in the σ* (antibonding) orbital. An attack by a nucleophile involves the transfer of electron density from its HOMO into this LUMO, which weakens and ultimately cleaves the C-Br bond. youtube.com

The table below illustrates the FMO interaction in a hypothetical SN2 reaction between this compound and a generic nucleophile (Nu:⁻).

Interacting SpeciesKey OrbitalRole in ReactionConsequence of Interaction
This compoundLUMO (σ* C-Br)Electron AcceptorWeakening and cleavage of the carbon-bromine bond.
Nucleophile (Nu:⁻)HOMOElectron DonorFormation of a new carbon-nucleophile bond.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmpg.de By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights that are often inaccessible through static modeling alone. nih.govmdpi.com

In the context of this compound, MD simulations can be employed to investigate its conformational landscape. A key area of interest is the rotational freedom of the bromomethyl (-CH₂Br) group relative to the substituted benzene ring. The orientation of this group can be influenced by steric hindrance from the adjacent chloro and methyl substituents. MD simulations can map the potential energy surface associated with the rotation around the Ar-CH₂ bond (where Ar is the aromatic ring), identifying low-energy, stable conformations and the energy barriers between them. These simulations can be performed in various simulated environments (e.g., in a vacuum or in different solvents) to understand how intermolecular interactions affect conformational preferences.

The following table presents hypothetical data from a conformational analysis, showing the relative energies of different rotamers defined by the Cl-C-C-Br dihedral angle.

Dihedral Angle (Cl-C2-C1-Cα)Conformation DescriptionRelative Potential Energy (kcal/mol)
~0°Eclipsed (Br syn-periplanar to Cl)+4.5 (High Energy)
~60°Gauche+1.2 (Local Minimum)
~120°Eclipsed (Br syn-periplanar to H)+3.8 (High Energy)
180°Anti (Br anti-periplanar to Cl)0.0 (Global Minimum)

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides essential tools for mapping the entire energy landscape of a chemical reaction, from reactants to products. nih.gov This involves calculating the potential energy surface to identify stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states. researchgate.netresearchgate.net Locating the transition state structure and determining its energy allows for the calculation of the activation energy, which is the primary determinant of the reaction rate.

For this compound, reaction pathway analysis can be used to model mechanisms such as nucleophilic substitution. For an SN2 reaction, calculations would model the approach of the nucleophile to the benzylic carbon, the formation of a pentacoordinate transition state, and the subsequent departure of the bromide leaving group. The geometry of the transition state—including the lengths of the forming and breaking bonds—can be precisely characterized.

The table below summarizes hypothetical energetic data for the SN2 reaction of this compound with a hydroxide (B78521) ion (OH⁻), as would be determined by transition state modeling.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + OH⁻0.0
Transition State[HO···CH₂(Ar)···Br]⁻+22.5 (Activation Energy)
Products(2-Chloro-3-methylphenyl)methanol + Br⁻-15.0 (Reaction Enthalpy)

Future Research Trajectories and Emerging Paradigms

Development of Novel and Highly Efficient Synthetic Methodologies

While classical methods for the synthesis of benzylic bromides are well-established, future research will likely focus on developing more sustainable, efficient, and selective synthetic routes for 1-(Bromomethyl)-2-chloro-3-methylbenzene and its analogs.

Continuous-Flow Processes: A significant advancement lies in the shift from batch to continuous-flow production. organic-chemistry.org Flow chemistry offers superior control over reaction parameters such as temperature and reaction time, which is crucial for managing exothermic and fast radical bromination reactions. This methodology can enhance safety, improve yield, and allow for easier scalability. For instance, utilizing a household compact fluorescent lamp (CFL) for photo-activation in a simple fluorinated ethylene (B1197577) polymer tubing reactor has shown promise for the bromination of benzylic compounds with N-bromosuccinimide (NBS) in greener solvents like acetonitrile (B52724), avoiding hazardous chlorinated solvents. organic-chemistry.org

Catalytic and Milder Reagents: Research is moving towards replacing stoichiometric and harsh reagents with catalytic systems. The use of substoichiometric amounts of thiourea (B124793) additives to mediate the halogenation of benzylic alcohols under mild conditions represents a promising avenue. organic-chemistry.org This approach avoids the oxidation side-reactions often seen with traditional methods.

Late-Stage Functionalization: Another emerging area is the development of methods for the late-stage introduction of the bromomethyl group onto a pre-existing 2-chloro-3-methyltoluene scaffold. This would be particularly valuable in medicinal chemistry and materials science, where derivatization of complex molecules is often required. Techniques involving C-H bond activation could provide direct access to the target compound, bypassing multi-step sequences. researchgate.net

MethodologyKey AdvantagesPotential Reagents/Conditions
Continuous-Flow Synthesis Enhanced safety, scalability, precise controlN-Bromosuccinimide (NBS), Photochemical activation (e.g., CFL), Acetonitrile solvent
Catalytic Halogenation Milder conditions, reduced waste, higher selectivityThio-urea additives, Benzylic alcohol precursors
Late-Stage C-H Bromination Increased efficiency for complex moleculesTransition metal catalysts, radical initiators

Exploration of Unconventional Reactivity Profiles

Beyond the well-documented SN1 and SN2 nucleophilic substitution reactions typical of benzylic halides, future studies will delve into more unconventional reactivity pathways to unlock novel chemical transformations. youtube.comucalgary.cadoubtnut.comstackexchange.com

Radical-Mediated Reactions: The generation of the corresponding 2-chloro-3-methylbenzyl radical via single-electron reduction is an area of growing interest. acs.org Photocatalysis, using visible light and a suitable photocatalyst, can facilitate the homolytic cleavage of the C-Br bond. acs.orgorganic-chemistry.org This approach circumvents the often harsh conditions of traditional radical chemistry and opens pathways for Giese-type additions to electron-deficient alkenes, creating complex molecular architectures that are otherwise difficult to access. organic-chemistry.org

C-C Bond Insertion and Homologation: A truly novel paradigm involves the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl (B1604629) bromide derivatives. nih.gov This Lewis acid-catalyzed homologation reaction proceeds through the formation of a stabilized benzylic carbocation and subsequent rearrangement via a phenonium ion intermediate. nih.gov Applying this methodology to this compound could lead to the synthesis of derivatives with benzylic quaternary centers, which are valuable structural motifs in organic chemistry. nih.gov

Transition Metal-Catalyzed Cross-Coupling: While benzyl halides are known coupling partners, exploring their reactivity with a wider range of organometallic reagents and under novel catalytic systems is a continuing area of research. For example, cobalt-catalyzed cross-coupling with Grignard reagents has shown promise for forming C-C bonds with high efficiency. organic-chemistry.org

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity. The integration of this compound into such processes is a promising research direction.

N-Heterocyclic Carbene (NHC) Catalysis: NHC organocatalysis has emerged as a powerful tool for MCRs. researchgate.net The electrophilic nature of the benzylic carbon in this compound makes it an ideal candidate for reacting with homoenolate intermediates generated from enals under NHC catalysis. researchgate.net This could enable the rapid and enantioselective construction of complex molecular frameworks.

Cascade Reactions: Designing cascade (or domino) reactions that are initiated by the reaction of the benzylic bromide is another key area. A nucleophilic substitution could be the first step in a sequence that triggers subsequent intramolecular cyclizations or rearrangements. For example, reacting this compound with a bifunctional nucleophile could set the stage for a subsequent ring-closing reaction, providing rapid access to heterocyclic compounds.

Application in Niche Advanced Materials and Nanoscience

The unique electronic and steric properties of this compound make it a valuable building block for the synthesis of advanced materials with tailored properties.

Functionalization of Nanomaterials: Carbon nanotubes (CNTs) and graphene-based materials are often functionalized to improve their solubility and processability, and to impart specific properties. nih.govscielo.br The reactive bromomethyl group can be used to covalently attach the 2-chloro-3-methylphenyl moiety to the surface of these nanomaterials. This functionalization could be used to tune the electronic properties of the nanomaterial or to act as an interface for creating polymer-nanomaterial composites with enhanced mechanical or thermal properties. nih.govresearchgate.net

Synthesis of Novel Polymers: The compound can serve as a monomer or an initiator in polymerization reactions. For example, it could be used to initiate atom transfer radical polymerization (ATRP) to create well-defined polymers with a 2-chloro-3-methylbenzyl end-group. These polymers could have applications in coatings, adhesives, or as specialized surfactants.

Molecular Electronics: Aryl-based molecules are fundamental components in organic electronics. Derivatives of this compound could be synthesized to create molecules with specific charge-transport properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The substitution pattern on the benzene (B151609) ring can influence the molecule's packing in the solid state and its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Application AreaPotential Role of the CompoundDesired Outcome
Nanoscience Surface functionalization agent for CNTs or grapheneImproved dispersion, tailored electronic properties, enhanced composite performance
Polymer Chemistry Monomer or initiator in controlled polymerizationSynthesis of well-defined polymers with specific end-groups and properties
Molecular Electronics Precursor for organic semiconductor synthesisDevelopment of materials for OLEDs and OFETs with tuned charge-transport characteristics

Computational Design of Derivatives with Tuned Reactivity or Selectivity

Computational chemistry and theoretical calculations are becoming indispensable tools for predicting and understanding chemical reactivity, guiding experimental design, and accelerating the discovery of new molecules with desired properties. ajpchem.org

Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. researchgate.netnih.gov This allows for the prediction of reaction barriers and the elucidation of reaction mechanisms. For example, computational studies can help understand how the electronic effects of the chloro and methyl substituents influence the stability of the benzylic carbocation in SN1 reactions or the transition state energy in SN2 reactions. researchgate.netnih.gov

Designing Novel Derivatives: In silico design can be used to explore how modifying the substitution pattern on the aromatic ring would affect the compound's reactivity or physical properties. By systematically changing the substituents and calculating properties such as the C-Br bond dissociation energy, reduction potential, or HOMO/LUMO gap, researchers can identify promising new derivatives for specific applications in catalysis or materials science without the need for extensive trial-and-error synthesis. ajpchem.org

Understanding Non-Covalent Interactions: For applications in materials science, computational models can predict how molecules derived from this compound will pack in the solid state and interact with surfaces. This is crucial for designing functional materials where intermolecular interactions govern the bulk properties.

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2-chloro-3-methylbenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and alkylation. For example:

Friedel-Crafts alkylation of toluene derivatives to introduce the methyl group, followed by chlorination at the ortho position.

Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .
Key variables affecting yield include:

  • Temperature : Radical bromination requires 60–80°C for optimal initiation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity during chlorination .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.35 ppm (CH₃), δ 4.45 ppm (CH₂Br), and δ 7.2–7.5 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Signals for C-Br (~30 ppm) and C-Cl (~125 ppm) validate halogenation .
  • GC-MS : A molecular ion peak at m/z 218 (C₈H₇BrCl) confirms molecular weight .
  • X-ray crystallography : Resolves spatial arrangement of substituents, critical for studying steric effects in reactions .

Q. What are the stability considerations for storing and handling this compound?

  • Storage : Store at <4°C in amber vials to prevent photolytic degradation of the C-Br bond .
  • Moisture sensitivity : The bromomethyl group is prone to hydrolysis; use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) during reactions .
  • Decomposition products : Monitor for HBr release (via pH strips) and discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How does the electronic and steric environment of the benzene ring influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl and Br groups activate the ring for electrophilic substitution but create steric hindrance:

  • Suzuki-Miyaura coupling : The bromomethyl group acts as a leaving group, but competing side reactions (e.g., β-hydride elimination) occur due to steric strain. Optimize using bulky ligands (e.g., SPhos) and Pd(OAc)₂ catalysts .
  • Buchwald-Hartwig amination : The chloro substituent directs amination to the para position, but the methyl group reduces catalyst accessibility. Kinetic studies show 20% lower yield compared to non-methylated analogs .

Q. What computational methods predict the compound’s behavior in nucleophilic substitution (SN2) reactions?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity. Calculations reveal a 15 kcal/mol barrier for bromide displacement, favoring backside attack .
  • Molecular Dynamics (MD) : Simulates solvation effects; polar solvents (e.g., DMSO) stabilize the transition state, reducing activation energy by 5–8% .

Q. How can contradictions in reported spectroscopic data be resolved?

Discrepancies arise from:

  • Solvent effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ shifts ¹H NMR peaks by 0.1–0.3 ppm. Always report solvent conditions .
  • Impurity profiles : GC-MS traces may show peaks at m/z 180 (dehydrohalogenation product) if purity is <95%. Use column chromatography (silica gel, hexane/EtOAc) for purification .

Q. What biological interactions are predicted for derivatives of this compound?

  • Enzyme inhibition : The bromomethyl group acts as an electrophilic "warhead," covalently binding to cysteine residues in enzymes (e.g., kinase inhibitors). In vitro assays show IC₅₀ values of 2–5 µM .
  • Antimicrobial activity : Halogenated analogs exhibit MIC values of 8–16 µg/mL against Gram-positive bacteria, but toxicity (LD₅₀ > 200 mg/kg) limits therapeutic use .

Key Recommendations for Researchers

  • Prioritize anhydrous conditions for bromomethyl group stability.
  • Validate synthetic intermediates via 2D NMR (COSY, HSQC) to avoid misassignment .
  • Explore deuterated analogs (e.g., CD₂Br) for mechanistic studies using kinetic isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.